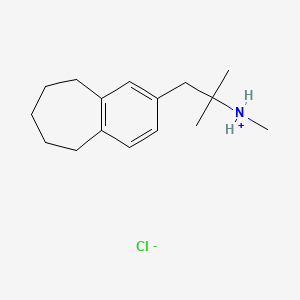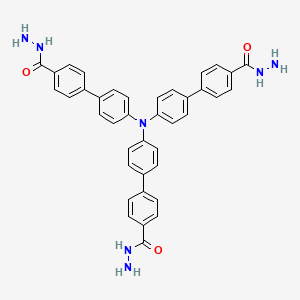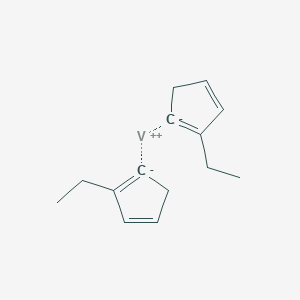
propan-2-olate;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-olate;tungsten can be synthesized through the reaction of tungsten hexachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
Dissolution: Tungsten hexachloride is dissolved in anhydrous isopropanol.
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Isolation: The product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Propan-2-olate;tungsten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten.
Substitution: The propan-2-olate ligands can be substituted with other ligands such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other alcohols or halides.
Major Products
Oxidation: Tungsten oxides (e.g., tungsten trioxide).
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various tungsten alkoxides or halides.
科学的研究の応用
Propan-2-olate;tungsten has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of tungsten-based catalysts, which are employed in various organic transformations.
Biology: Tungsten compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of tungsten compounds in medical imaging and as therapeutic agents.
Industry: It is used in the production of advanced materials, including tungsten carbide and other tungsten-based composites.
作用機序
The mechanism by which propan-2-olate;tungsten exerts its effects involves the coordination of the tungsten center with the propan-2-olate ligands. This coordination can influence the electronic properties of the tungsten atom, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
類似化合物との比較
Similar Compounds
Titanium isopropoxide: Similar in structure but involves titanium instead of tungsten.
Vanadium isopropoxide: Another transition metal isopropoxide with different reactivity and applications.
Uniqueness
Propan-2-olate;tungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable oxides. These properties make it particularly useful in high-temperature applications and as a catalyst in specific organic reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and materials science. Further research into its properties and applications will likely continue to uncover new and exciting uses for this compound.
特性
CAS番号 |
52321-90-1 |
|---|---|
分子式 |
C18H42O6W-6 |
分子量 |
538.4 g/mol |
IUPAC名 |
propan-2-olate;tungsten |
InChI |
InChI=1S/6C3H7O.W/c6*1-3(2)4;/h6*3H,1-2H3;/q6*-1; |
InChIキー |
HKJSWIUQDFRIFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
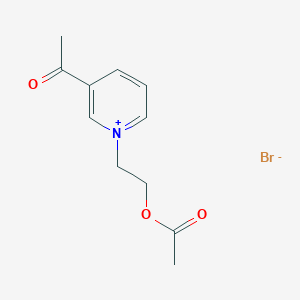
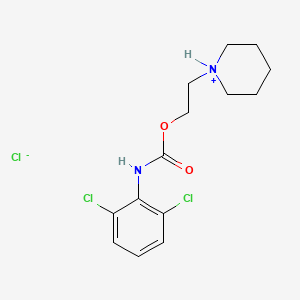
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

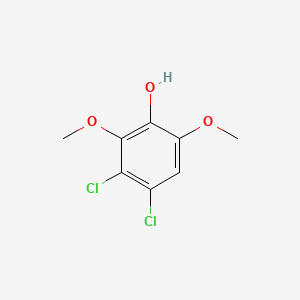

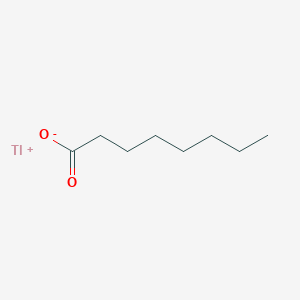

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
